molecular formula C16H31N2O8P B000436 Oseltamivir phosphate CAS No. 204255-11-8

Oseltamivir phosphate

Numéro de catalogue B000436
Numéro CAS: 204255-11-8
Poids moléculaire: 410.4 g/mol
Clé InChI: PGZUMBJQJWIWGJ-ONAKXNSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oseltamivir Phosphate, commercially known as Tamiflu, is an antiviral medication used for the treatment and prevention of influenza A and B. As a prodrug, it is metabolized to its active form, oseltamivir carboxylate, which inhibits the influenza virus neuraminidase enzyme, crucial for viral replication.

Synthesis Analysis

Several strategies have been developed for the synthesis of this compound. Notably, a formal total synthesis utilized a copper-catalyzed asymmetric three-component reaction strategy, and another employed L-glutamic acid as a chiral source. These methods demonstrate the chemical versatility and complexity in synthesizing this compound, highlighting both the challenges and innovations in pharmaceutical synthesis (Alagiri et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic techniques, including X-ray crystallography. The detailed molecular insights provided by these studies have been essential for understanding the drug's mechanism of action at the atomic level (Naumov et al., 2013).

Chemical Reactions and Properties

This compound's synthesis involves several key chemical reactions, including regioselective and stereoselective nucleophilic replacements. These reactions are critical for achieving the desired stereochemistry essential for the drug's antiviral activity. Furthermore, the drug's stability under various conditions has been thoroughly investigated, providing vital information for its formulation and storage (Nie et al., 2009).

Applications De Recherche Scientifique

Médicament antiviral pour le traitement de la grippe

Le phosphate d'oseltamivir (OP) est un médicament antiviral utilisé principalement comme traitement oral pour le traitement de la grippe . Il est également considéré comme une option thérapeutique potentielle lorsqu'il est utilisé en association avec d'autres médicaments dans la lutte contre la pneumonie due à la maladie à coronavirus (COVID-19) .

Thérapie par inhalation pour la pneumonie virale

Une étude a formulé l'OP sous forme de poudre sèche pour inhalation, ce qui permet de cibler le médicament sur le site d'action et de réduire potentiellement la dose, visant une thérapie plus efficace . Cette application est particulièrement pertinente dans le traitement de la pneumonie virale .

Étude de bioéquivalence

Des recherches ont été menées pour évaluer la bioéquivalence et l'innocuité du phosphate d'oseltamivir en suspension, fourni par Shenzhen Beimei Pharmaceutical Co. Ltd. et fabriqué par Hetero Labs Limited, et le produit de référence TAMIFLU® chez des sujets chinois en bonne santé .

Thérapie contre le cancer

Plusieurs études ont rapporté des effets prometteurs du phosphate d'oseltamivir sur les cellules cancéreuses humaines . Une étude visait à concevoir des nanoparticules pégylées d'Eudragit de taille nanométrique, non toxiques et biocompatibles chargées de phosphate d'oseltamivir pour la délivrance aux tissus d'adénocarcinome pulmonaire .

Inflammation et résistance à l'insuline

Le phosphate d'oseltamivir a montré un potentiel dans le traitement de l'inflammation et de la résistance à l'insuline . Cependant, des recherches supplémentaires sont nécessaires pour comprendre et valider pleinement ces applications.

Prolongation de la durée de vie des plaquettes

Des études suggèrent que le phosphate d'oseltamivir inhibe les sialidases humaines, des enzymes responsables de la désilylation, prolongeant la durée de vie des plaquettes circulantes . Cela pourrait avoir des implications importantes pour les affections où la durée de vie des plaquettes est un sujet de préoccupation.

Mécanisme D'action

Target of Action

Oseltamivir phosphate, marketed as Tamiflu, is an antiviral medication primarily targeting the influenza viruses A and B . The primary target of oseltamivir is the viral neuraminidase enzyme found on the surface of the virus . This enzyme plays a crucial role in the release of new virus particles from infected host cells .

Mode of Action

This compound is a neuraminidase inhibitor . It exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity . As a sialidase inhibitor, this compound can also reduce the destruction of platelets in liver macrophages by inhibiting the sialylation of platelets .

Biochemical Pathways

This compound is a prodrug that is rapidly metabolized into its active form, oseltamivir carboxylate, by hepatic carboxylesterase . The active metabolite, oseltamivir carboxylate, then inhibits the influenza neuraminidase, preventing the release of progeny virions from infected host cells . This process effectively reduces viral replication and limits the course of infection in the host .

Pharmacokinetics

This compound is ingested orally and is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . This active metabolite has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses . The drug is mainly excreted via urine as oseltamivir carboxylate .

Result of Action

The use of oseltamivir can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications, including pneumonia and respiratory failure . The authors concluded that oseltamivir use in healthy adults had small, non-specific effects on symptoms, it had no effect on hospitalizations, and there was no evidence for any reductions in complications of influenza such as pneumonia .

Action Environment

The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Effectiveness decreases significantly after that point in time; there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals as influenza is a self-limiting illness . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients .

Safety and Hazards

Oseltamivir phosphate is considered hazardous . It can cause serious eye irritation and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .

Analyse Biochimique

Biochemical Properties

Oseltamivir phosphate is a pro-drug of the active metabolite oseltamivir carboxylate, which is a potent and selective inhibitor of influenza virus neuraminidase enzymes . These enzymes are glycoproteins found on the surface of the virus . This compound is readily absorbed from the gastrointestinal tract after oral administration and is extensively converted by predominantly hepatic esterases to the active metabolite oseltamivir carboxylate .

Cellular Effects

This compound exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity . This inhibition of neuraminidase extends the lifespan of circulating platelets .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of the viral neuraminidase enzyme. This enzyme is responsible for cleaving sialic acid residues on the surface of the host cell, which is a critical step in the viral life cycle. By inhibiting neuraminidase, this compound prevents the release of new virus particles from the infected cell, thereby limiting the spread of infection .

Temporal Effects in Laboratory Settings

The efficacy of this compound is greatest when administered within 48 hours of the onset of influenza symptoms . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients . The duration of hospitalization was significantly shorter in the oseltamivir group .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study using ferrets, this compound showed significant impact on virological parameters compared to placebo treatment .

Metabolic Pathways

This compound is metabolized in the liver to its active form, oseltamivir carboxylate . This conversion is carried out by hepatic esterases . At least 75% of an oral dose reaches the systemic circulation as the active metabolite .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After oral administration, it is readily absorbed from the gastrointestinal tract . It is then extensively converted to the active metabolite, oseltamivir carboxylate, predominantly by hepatic esterases .

Subcellular Localization

The subcellular localization of this compound and its active metabolite is primarily within the cytoplasm of cells, due to its role in inhibiting the viral neuraminidase enzyme found on the surface of the virus . This inhibition prevents the release of new virus particles from the infected cell, thereby limiting the spread of infection .

Propriétés

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZUMBJQJWIWGJ-ONAKXNSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044230
Record name Oseltamivir phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204255-11-8
Record name Oseltamivir phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204255-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oseltamivir phosphate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204255118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oseltamivir phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R,5S)-4-Acetylamino-5-amino-3-(1-ethyl-propoxy)-cyclohex-1-ene carboxylic acid ethyl ester phosphoric acid salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSELTAMIVIR PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3O49NGEZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir phosphate
Reactant of Route 2
Oseltamivir phosphate
Reactant of Route 3
Oseltamivir phosphate
Reactant of Route 4
Oseltamivir phosphate
Reactant of Route 5
Oseltamivir phosphate
Reactant of Route 6
Oseltamivir phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.